
Carbanide;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;nickel is a compound that features a nickel atom bonded to a carbanide group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. Nickel, a transition metal, is known for its catalytic properties and ability to form stable complexes with various ligands, making this compound a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Carbanide;nickel can be synthesized through various methods, including the reaction of nickel salts with carbanide precursors under controlled conditions. One common approach involves the use of nickel(II) chloride and a carbanide source, such as a lithium carbanide, in an inert atmosphere to prevent oxidation. The reaction typically takes place in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the carbanide group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using nickel catalysts supported on materials like silicon carbide. These catalysts are prepared using methods such as sol-gel synthesis and hydrothermal treatment, which enhance the dispersion of nickel species and improve catalytic performance . The resulting nickel catalysts are then used in various chemical processes, including the synthesis of this compound.
化学反应分析
Types of Reactions
Carbanide;nickel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides and other nickel-containing compounds.
Reduction: The compound can be reduced to form nickel metal and carbanide anions.
Substitution: this compound can participate in substitution reactions where the carbanide group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide, used in oxidation reactions.
Reducing agents: Such as hydrogen gas or lithium aluminum hydride, used in reduction reactions.
Substituting agents: Such as halogens or other nucleophiles, used in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield nickel oxides, while reduction reactions produce nickel metal and carbanide anions .
科学研究应用
Carbanide;nickel has a wide range of scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as nickel-based nanomaterials and composites, which have applications in electronics, energy storage, and sensors.
Biology and Medicine: This compound is studied for its potential use in biomedical applications, including drug delivery systems and imaging agents.
作用机制
The mechanism of action of carbanide;nickel involves its ability to form stable complexes with various ligands and participate in catalytic cycles. The nickel atom in this compound can coordinate with different substrates, facilitating chemical transformations through processes such as oxidative addition, reductive elimination, and ligand exchange. These mechanisms are crucial for the compound’s catalytic activity and its ability to promote various chemical reactions .
相似化合物的比较
Carbanide;nickel can be compared with other similar compounds, such as:
Nickel carbene complexes: These compounds feature a nickel atom bonded to a carbene ligand and are known for their reactivity in catalytic processes.
Nickel carbyne complexes: These compounds contain a nickel atom bonded to a carbyne ligand and exhibit unique reactivity due to the presence of a triple bond between the nickel and carbon atoms.
Uniqueness
This compound is unique due to its ability to form stable complexes with carbanide ligands, which can participate in a wide range of chemical reactions. This property makes it a valuable compound for various applications in catalysis, materials science, and nanotechnology .
Similar Compounds
- Nickel carbene complexes
- Nickel carbyne complexes
- Nickel hydride complexes
This compound stands out among these compounds due to its specific reactivity and stability, making it a versatile and valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
63583-16-4 |
|---|---|
分子式 |
CH3Ni- |
分子量 |
73.728 g/mol |
IUPAC 名称 |
carbanide;nickel |
InChI |
InChI=1S/CH3.Ni/h1H3;/q-1; |
InChI 键 |
FLTSDNAKBHNYPN-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


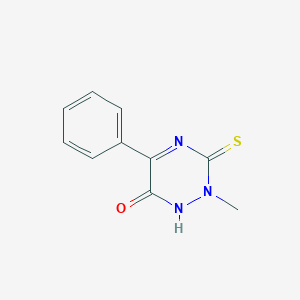
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
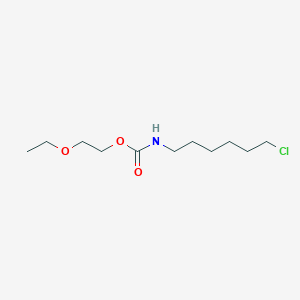

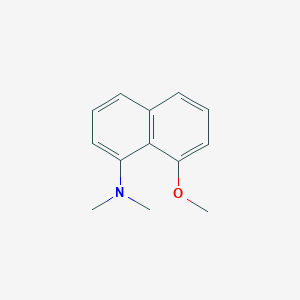
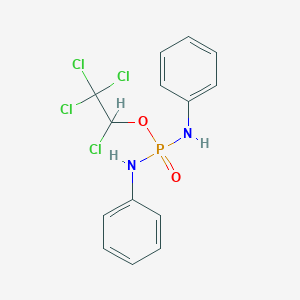
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
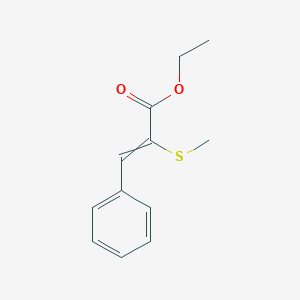
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
